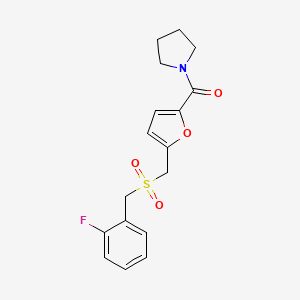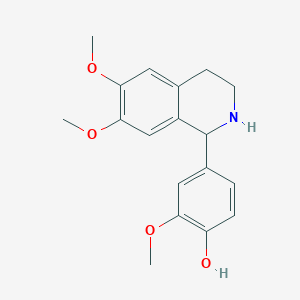
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide" is a complex organic molecule that appears to be related to a class of compounds that include furan and pyridazinone moieties. These compounds are of interest due to their potential biological activities, as seen in the preparation and study of similar molecules. For instance, N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides have been synthesized and shown to possess root growth-inhibitory activity, which suggests that the compound may also exhibit biological properties worth investigating .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from furan-containing carboxylates or esters. For example, the synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides involves the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides, which are obtained through condensation and subsequent hydrolysis steps . Similarly, the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones starts from methyl esters and involves regiospecific conversions, oxidations, and cyclization steps . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate indole moiety at the relevant step.
Molecular Structure Analysis
The molecular structure of the compound includes a furan ring, which is a five-membered oxygen-containing heterocycle, and a pyridazinone moiety, which is a six-membered ring containing two nitrogen atoms opposite each other. The presence of these heterocycles suggests that the compound may have interesting electronic properties and could participate in hydrogen bonding and other non-covalent interactions due to the heteroatoms present .
Chemical Reactions Analysis
Compounds with furan and pyridazinone rings can undergo various chemical reactions. For instance, the furan ring can participate in electrophilic aromatic substitution reactions, while the pyridazinone ring can be involved in nucleophilic substitution reactions. The presence of an indole moiety in the compound also opens up possibilities for reactions at the indole 2- or 3-position, which are typically more reactive due to the electron-rich nature of the indole ring .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide" are not provided, we can infer from related compounds that it may exhibit moderate solubility in organic solvents and could have a relatively high melting point due to the presence of multiple aromatic rings and amide linkages. The biological activity of similar compounds, such as root growth inhibition, suggests that this compound may also interact with biological systems in a significant way, potentially through enzyme inhibition or receptor binding .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide is a complex molecule that can be synthesized and used as a precursor for various derivatives. In related research, Youness Boukharsa et al. (2018) synthesized a series of novel 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives and evaluated their anti-inflammatory activity in vivo, showing good binding affinity with COX-2 and significant anti-inflammatory activity at certain doses. This study illustrates the potential of furan and pyridazinone derivatives in the development of anti-inflammatory drugs (Boukharsa et al., 2018).
Antimicrobial Activity
Wael S. I. Abou-Elmagd et al. (2015) explored the antimicrobial activities of indolyl-substituted 2(3H)-furanones and their derivatives against various bacteria and fungi. Their research highlights the potential of these compounds in antimicrobial applications, which could be relevant to the furan and indolyl moieties present in N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide (Abou-Elmagd et al., 2015).
Antiviral Activity
The antiviral potential of compounds containing furan and pyridazinone structures was investigated by A. Hashem et al. (2007), who synthesized a range of heterocyclic systems from 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones and assessed their activities against HAV and HSV-1 viruses. This study suggests the potential application of such compounds, including N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide, in antiviral therapies (Hashem et al., 2007).
Energetic Material Development
In the context of materials science, Yongxing Tang et al. (2015) focused on the synthesis and characterization of highly energetic 3,4-di(nitramino)furazan derivatives, exploring their potential as powerful explosives. While this research is more related to furazan than furan, it opens up possibilities for the exploration of furan derivatives, such as N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide, in the development of energetic materials (Tang et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20(9-7-15-14-23-17-5-2-1-4-16(15)17)22-11-12-25-21(27)10-8-18(24-25)19-6-3-13-28-19/h1-6,8,10,13-14,23H,7,9,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNILKEEYRBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

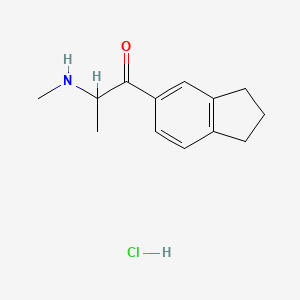
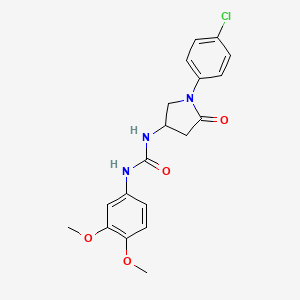
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)
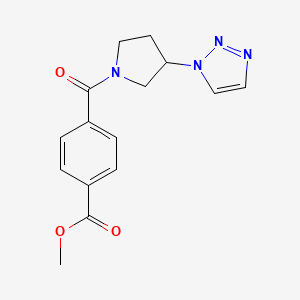
![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)
![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)
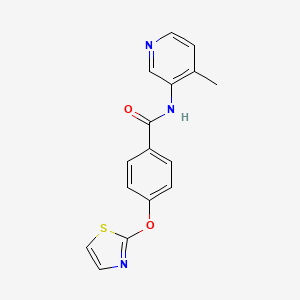


![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)
